Stereochemistry-Dependent Keap1 Binding Potency
The HTS hit for ML334 contained three chiral centers generating eight possible stereoisomers. Chiral chromatographic separation revealed that Keap1-binding activity resides predominantly in a single stereoisomer, (SRS)-5, designated ML334 (LH601A). This stereoisomer is at least 100× more potent than the other seven stereoisomers in the Keap1-Nrf2 FP assay [1]. The stereochemistry was assigned by X-ray crystallography and confirmed via stereospecific synthesis [1].
| Evidence Dimension | Stereoisomer Keap1-binding potency in fluorescence polarization (FP) assay |
|---|---|
| Target Compound Data | (SRS)-5 (ML334/LH601A): IC50 = 1.6 µM; Kd = 1.0 µM by competitive SPR |
| Comparator Or Baseline | Remaining seven stereoisomers of the original HTS hit |
| Quantified Difference | ≥100-fold more potent than the other stereoisomers |
| Conditions | Fluorescence polarization competition assay using Keap1 Kelch domain and Nrf2 ETGE peptide; competitive surface plasmon resonance (SPR) |
Why This Matters
Procurement of any stereoisomer mixture or incorrect enantiomer results in at least 100-fold loss of target engagement, rendering experiments uninterpretable and wasting research resources.
- [1] Hu L, Magesh S, Chen L, Wang L, Lewis TA, Chen Y, Khodier C, Inoyama D, Beamer LJ, Emge TJ, Shen J, Kerrigan JE, Kong AN, Dandapani S, Palmer M, Schreiber SL, Munoz B. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction. Bioorg Med Chem Lett. 2013 May 15;23(10):3039-43. View Source
